6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a carbohydrazide group at the 2nd position of the imidazo[1,2-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methylation: The methyl group at the 8th position can be introduced using methylating agents like methyl iodide in the presence of a base.
Carbohydrazide formation: The carbohydrazide group is introduced by reacting the corresponding ester or acid chloride with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The carbohydrazide group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
Uniqueness
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for the development of new therapeutic agents and materials .
Biological Activity
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a bromine atom at the 6-position, a methyl group at the 8-position, and a carbohydrazide group at the 2-position, contributes to its diverse biological activities, particularly in medicinal chemistry. This compound has been investigated for its potential applications in anticancer and antimicrobial therapies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Imidazo[1,2-a]pyridine Derivative : The initial step involves the reaction of 2-aminopyridine with appropriate halogenated derivatives under reflux conditions.
- Hydrazine Hydrate Reaction : The resulting intermediate is treated with hydrazine hydrate to form the carbohydrazide derivative.
- Purification : The product is purified using recrystallization or chromatography techniques.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The carbohydrazide moiety facilitates hydrogen bonding with target proteins, influencing their function and modulating various biological pathways. This interaction may lead to significant therapeutic effects in cancer and microbial infections.
Anticancer Activity
Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. Notably:
- Cytotoxicity Testing : In vitro assays using the MTT method have shown that derivatives of this compound exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
7d | MCF-7 | 5.3 |
7d | HT-29 | 4.8 |
7d | K562 | 6.1 |
The compound's ability to inhibit cell proliferation suggests it may function as a potential anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, research indicates that this compound exhibits antimicrobial activity. The specific mechanisms are still under investigation, but preliminary results suggest effectiveness against various bacterial strains.
Case Studies
A study published in PMC evaluated several derivatives of imidazo[1,2-a]pyridine for their cytotoxic activity. Among these, compound 7d was highlighted for its superior potency against multiple cancer cell lines . Another research effort focused on synthesizing novel derivatives and assessing their biological activity against CDK9, an important target in cancer therapy .
Properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-5-2-6(10)3-14-4-7(9(15)13-11)12-8(5)14/h2-4H,11H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRXHRUXYCZKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165010 | |
Record name | 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866135-84-4 | |
Record name | 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866135-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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